3-(4-Isobutylphenyl)pentanoic acid
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Overview
Description
3-(4-Isobutylphenyl)pentanoic acid is an organic compound with the molecular formula C15H22O2 It is a derivative of pentanoic acid, featuring an isobutylphenyl group attached to the third carbon of the pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isobutylphenyl)pentanoic acid typically involves the alkylation of a phenylacetic acid derivative. One common method includes the Friedel-Crafts alkylation of 4-isobutylbenzene with a suitable acylating agent, followed by subsequent reduction and carboxylation steps . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(4-Isobutylphenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the phenyl ring or the carboxylic acid group .
Scientific Research Applications
3-(4-Isobutylphenyl)pentanoic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Isobutylphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenyl)pentanoic acid
- 4-Methyl-3-(4-Methylphenyl)pentanoic acid
- 3-Methyl-3-Phenyl-pentanoic acid
- 3-(4-Isobutylphenyl)-2-Butenoic acid
- 4-Methyl-3-Phenyl-pentanoic acid
Uniqueness
3-(4-Isobutylphenyl)pentanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isobutylphenyl group provides steric and electronic effects that influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
57960-07-3 |
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Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
3-[4-(2-methylpropyl)phenyl]pentanoic acid |
InChI |
InChI=1S/C15H22O2/c1-4-13(10-15(16)17)14-7-5-12(6-8-14)9-11(2)3/h5-8,11,13H,4,9-10H2,1-3H3,(H,16,17) |
InChI Key |
ANCNWCSUQJUYNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)O)C1=CC=C(C=C1)CC(C)C |
Origin of Product |
United States |
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